(S)-Aceclidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

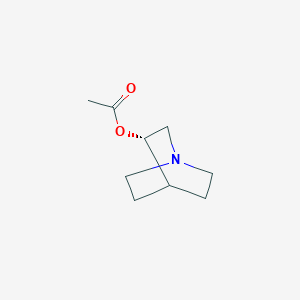

Structure

3D Structure

Properties

IUPAC Name |

[(3S)-1-azabicyclo[2.2.2]octan-3-yl] acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2/c1-7(11)12-9-6-10-4-2-8(9)3-5-10/h8-9H,2-6H2,1H3/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRJPSSPFHGNBMG-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CN2CCC1CC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1CN2CCC1CC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59653-42-8 | |

| Record name | Aceclidine, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059653428 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ACECLIDINE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A56K0QA1JP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-Aceclidine: Chemical Structure, Properties, and Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Aceclidine is a potent and selective muscarinic acetylcholine receptor (mAChR) agonist.[1] As the active enantiomer of aceclidine, it has garnered significant interest in the field of ophthalmology for its therapeutic potential in treating conditions such as glaucoma and presbyopia.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound, including detailed experimental protocols and an examination of its downstream signaling pathways.

Chemical Structure and Properties

This compound, with the systematic IUPAC name [(3S)-1-azoniabicyclo[2.2.2]octan-3-yl] acetate, is a quinuclidine derivative.[3] Its rigid bicyclic structure is a key determinant of its pharmacological activity.

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | [(3S)-1-azoniabicyclo[2.2.2]octan-3-yl] acetate | [3] |

| Systematic Name | 1-AZABICYCLO(2.2.2)OCTAN-3-OL, 3-ACETATE, (3S)- | [1] |

| Synonyms | (-)-Aceclidine, (S)-3-Acetoxyquinuclidine | [1] |

| CAS Number | 59653-42-8 | [1] |

| Molecular Formula | C9H15NO2 | [1][4] |

| Molecular Weight | 169.22 g/mol | [1][4][5][6] |

| SMILES | CC(=O)O[C@@H]1CN2CCC1CC2 | [1] |

| InChI | InChI=1S/C9H15NO2/c1-7(11)12-9-6-10-4-2-8(9)3-5-10/h8-9H,2-6H2,1H3/t9-/m1/s1 | [1] |

| InChIKey | WRJPSSPFHGNBMG-SECBINFHSA-N | [1] |

Table 2: Physicochemical Properties of Aceclidine

| Property | Value | Notes | Reference(s) |

| Melting Point | 34-36 °C | For racemic aceclidine. The hydrochloride salt has a melting point of 166 °C. | [7] |

| Boiling Point | 221.5 °C at 760 mmHg | For racemic aceclidine. | [7] |

| Solubility | Soluble in DMSO. Predicted water solubility of 226.0 mg/mL. The hydrochloride salt is soluble in water (≥15 mg/mL at 60 °C). | [7][8][9] |

Pharmacological Properties

This compound is a parasympathomimetic agent that functions as a selective agonist at muscarinic acetylcholine receptors.[1] Its primary therapeutic application in ophthalmology stems from its ability to induce miosis (pupil constriction) with minimal impact on the ciliary muscle, a phenomenon often referred to as the "pinhole effect," which enhances the depth of focus and improves near vision.[1][4]

Mechanism of Action

This compound preferentially binds to and activates muscarinic receptors located on the iris sphincter muscle.[1][10] This targeted action leads to pupillary constriction. Unlike non-selective miotics, its minimal stimulation of the ciliary muscle reduces the incidence of accommodative spasm and myopic shift.[1] In the context of glaucoma treatment, the induced miosis facilitates the outflow of aqueous humor through the trabecular meshwork, thereby lowering intraocular pressure.[1]

Receptor Selectivity and Potency

This compound exhibits selectivity for the M3 muscarinic receptor subtype, which is predominantly expressed in the iris sphincter and ciliary body.[9][11] It also interacts with other muscarinic receptor subtypes (M1, M2, M4, and M5).[4][5] The (S)-enantiomer is significantly more potent than the (R)-enantiomer.

Table 3: Comparative Potency of Aceclidine Enantiomers at Muscarinic Receptor Subtypes

| Receptor Subtype | Functional Assay | Potency of (S)-(+)-Aceclidine vs. (R)-(-)-Aceclidine | Reference(s) |

| M1, M3, M5 | Stimulation of phosphoinositide hydrolysis | Approximately 2- to 4-fold greater | [5][7] |

| M2, M4 | Inhibition of forskolin-stimulated cAMP accumulation | Approximately 3.5-fold greater | [5][7] |

Experimental Protocols

Synthesis of this compound

A common method for the preparation of enantiomerically pure this compound involves the enzymatic resolution of racemic 3-quinuclidinol, followed by esterification.

Protocol: Enzymatic Resolution and Esterification

-

Esterification of Racemic 3-Quinuclidinol: Racemic 3-quinuclidinol is esterified with an appropriate acylating agent (e.g., acetic anhydride) to produce racemic 3-acetoxyquinuclidine.

-

Enzymatic Hydrolysis: The resulting racemic ester is subjected to enzymatic hydrolysis using a stereoselective enzyme, such as a cholinesterase. The enzyme selectively hydrolyzes the (R)-enantiomer, leaving the desired (S)-3-acetoxyquinuclidine unreacted.

-

Separation: The unreacted (S)-3-acetoxyquinuclidine is separated from the hydrolyzed (R)-3-quinuclidinol and other reaction components through extraction or chromatography.

-

Purification: The isolated this compound is further purified to achieve high enantiomeric excess and chemical purity.

A more detailed synthesis protocol can be adapted from the methods described in the cited literature.[13]

In Vitro Receptor Binding Assay

Radioligand binding assays are employed to determine the affinity of this compound for different muscarinic receptor subtypes.

Protocol: Competitive Radioligand Binding Assay

-

Membrane Preparation: Membranes from cells stably expressing a specific human muscarinic receptor subtype (M1-M5) are prepared.

-

Assay Buffer: A suitable buffer, such as phosphate-buffered saline (PBS) with bovine serum albumin (BSA), is used.

-

Radioligand: A non-selective muscarinic antagonist radioligand, such as [³H]-N-methylscopolamine ([³H]-NMS), is used.

-

Competition Binding: A fixed concentration of the radioligand is incubated with the receptor-containing membranes in the presence of increasing concentrations of this compound.

-

Incubation: The reaction mixtures are incubated at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity retained on the filters is quantified by liquid scintillation counting.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of this compound, which is then converted to a Ki value using the Cheng-Prusoff equation.

In Vivo Studies

In vivo studies in animal models are crucial for evaluating the efficacy and safety of this compound for ophthalmic applications.

Protocol: Evaluation of Intraocular Pressure in a Rabbit Model

-

Animal Model: New Zealand white rabbits are commonly used.

-

Acclimatization: Animals are acclimatized to the laboratory conditions and handling procedures.

-

Baseline Measurements: Baseline intraocular pressure (IOP) is measured using a tonometer.

-

Drug Administration: A single topical dose of this compound solution (at various concentrations) is administered to one eye of each rabbit, with the contralateral eye receiving a vehicle control.

-

IOP Monitoring: IOP is measured at multiple time points post-administration (e.g., 0.5, 1, 2, 4, 6, and 8 hours).

-

Pupil Diameter Measurement: Pupil diameter is also measured at each time point to assess miotic effect.

-

Data Analysis: The change in IOP and pupil diameter from baseline is calculated for both treated and control eyes. Statistical analysis is performed to determine the significance of the drug's effect.

Signaling Pathways

This compound exerts its effects by activating G-protein coupled muscarinic receptors, which trigger distinct downstream signaling cascades depending on the receptor subtype.

Gq-Coupled Signaling (M1, M3, M5 Receptors)

Activation of M1, M3, and M5 receptors leads to the activation of the Gq family of G-proteins. This initiates a signaling cascade involving phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

Gi-Coupled Signaling (M2, M4 Receptors)

Activation of M2 and M4 receptors engages the Gi family of G-proteins. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels and subsequent downstream effects.

Experimental Workflow: In Vitro Functional Assay

The following diagram illustrates a typical workflow for an in vitro functional assay to determine the potency and efficacy of this compound at a specific muscarinic receptor subtype.

Conclusion

This compound is a well-characterized muscarinic agonist with a distinct pharmacological profile that makes it a valuable compound for both research and clinical applications in ophthalmology. Its stereoselective interaction with muscarinic receptors, particularly the M3 subtype, and its unique mechanism of action in the eye, provide a solid foundation for its therapeutic use. The experimental protocols and signaling pathway information detailed in this guide offer a comprehensive resource for scientists and researchers working with this compound. Further investigation into its quantitative pharmacology and the development of more detailed in vivo models will continue to enhance our understanding and application of this compound.

References

- 1. cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer) [bio-protocol.org]

- 2. cAMP-Glo™ Assay Protocol [promega.com]

- 3. Assaying Inositol and Phosphoinositide Phosphatase Enzymes | Springer Nature Experiments [experiments.springernature.com]

- 4. cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer) [en.bio-protocol.org]

- 5. US3997543A - Process for preparing quinuclidine enantiomers - Google Patents [patents.google.com]

- 6. hrcak.srce.hr [hrcak.srce.hr]

- 7. cosmobio.co.jp [cosmobio.co.jp]

- 8. Facile preparation of the enantiomers of 3-acetoxyquinuclidine and 3-quinuclidinol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. cAMP accumulation assay [bio-protocol.org]

- 11. MEASUREMENTS OF PHOSPHOLIPASES A2, C AND D (PLA2, PLC AND PLD): IN VITRO MICROASSAYS, ANALYSIS OF ENZYME ISOFORMS, AND INTACT-CELL ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tools.thermofisher.com [tools.thermofisher.com]

- 13. researchgate.net [researchgate.net]

(S)-Aceclidine: A Comprehensive Technical Guide to Synthesis and Purification

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification methods for (S)-Aceclidine, a potent and selective muscarinic M1 and M3 receptor agonist. This document details various synthetic strategies, including enantioselective synthesis and chiral resolution, alongside robust purification protocols and analytical methods for ensuring high purity of the final compound. The information is intended to support researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction to this compound

This compound, the (S)-enantiomer of 3-acetoxyquinuclidine, is a cholinergic agent that has garnered significant interest for its therapeutic potential. It acts as a selective agonist at muscarinic acetylcholine receptors, particularly the M1 and M3 subtypes. This selectivity profile makes it a promising candidate for various therapeutic applications, including the treatment of glaucoma and dry eye disease, by stimulating aqueous humor outflow and tear secretion, respectively. The stereochemistry of Aceclidine is crucial for its pharmacological activity, with the (S)-enantiomer demonstrating a higher potency compared to the (R)-enantiomer[1]. Therefore, the development of efficient and scalable methods for the synthesis of enantiomerically pure this compound is of paramount importance.

Synthetic Strategies for this compound

The synthesis of this compound primarily involves two key stages: the preparation of the chiral precursor, (S)-3-quinuclidinol, followed by its esterification to yield the final product. Two main approaches are employed to obtain the enantiomerically pure precursor: asymmetric synthesis from a prochiral starting material and chiral resolution of a racemic mixture.

Synthesis of the Chiral Precursor: (S)-3-Quinuclidinol

A highly efficient and stereoselective method for the synthesis of (S)-3-quinuclidinol is the enzymatic reduction of 3-quinuclidinone. This biocatalytic approach offers high enantiomeric excess (ee) and mild reaction conditions.

Experimental Protocol: Enzymatic Reduction of 3-Quinuclidinone

-

Substrate: 3-Quinuclidinone hydrochloride

-

Biocatalyst: Whole cells of Rhodococcus erythropolis WY1406 expressing a quinuclidinone reductase.

-

Reaction Medium: Phosphate buffer (100 mM, pH 8.0).

-

Co-substrate: Glucose (for cofactor regeneration).

-

Procedure:

-

A suspension of resting cells of R. erythropolis WY1406 is prepared in the phosphate buffer.

-

3-Quinuclidinone hydrochloride and glucose are added to the cell suspension.

-

The reaction mixture is incubated at 37°C with agitation for approximately 30 hours.

-

Upon completion, the bacterial cells are removed by centrifugation.

-

The supernatant is basified (e.g., with K₂CO₃ to pH 12) and then evaporated under reduced pressure.

-

The residue is extracted with a suitable organic solvent, such as dichloromethane.

-

The organic extracts are combined, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under vacuum to yield crude (S)-3-quinuclidinol.

-

-

Purification: The crude product can be purified by recrystallization from acetone.

Quantitative Data: Enzymatic Reduction

| Parameter | Value |

| Substrate Concentration | 1.0 g/125 mL |

| Isolated Yield | 92% |

| Enantiomeric Excess (ee) | >99% |

An alternative approach to obtain (S)-3-quinuclidinol is through the resolution of a racemic mixture of 3-quinuclidinol. This can be achieved through the formation of diastereomeric salts with a chiral resolving agent.

Experimental Protocol: Chiral Resolution using D-(-)-Tartaric Acid

-

Esterification: Racemic 3-quinuclidinol is first esterified with acetic anhydride to produce racemic 3-acetoxyquinuclidine (rac-Aceclidine).

-

Diastereomeric Salt Formation: The racemic acetate is then treated with D-(-)-tartaric acid in a suitable solvent mixture (e.g., alcohol and ketone) to form diastereomeric tartrate salts[2].

-

Fractional Crystallization: The diastereomeric salts are separated based on their differential solubility through fractional crystallization. The S-(+)-acetyloxyquinuclidone tartrate is typically less soluble and crystallizes out.

-

Hydrolysis: The isolated diastereomeric salt is then hydrolyzed (e.g., using an alkaline solution) to yield the enantiomerically pure (S)-3-quinuclidinol[2].

Esterification of (S)-3-Quinuclidinol to this compound

The final step in the synthesis is the esterification of the chiral alcohol, (S)-3-quinuclidinol, to produce this compound.

Experimental Protocol: Esterification with Acetic Anhydride

-

Reactants: (S)-3-Quinuclidinol and acetic anhydride.

-

Procedure:

-

(S)-3-Quinuclidinol is treated with acetic anhydride. While specific catalysts are not always detailed in readily available literature for this specific enantiomer, analogous reactions for the (R)-enantiomer suggest the reaction can proceed efficiently without a catalyst or with a mild base[3].

-

The reaction is typically carried out at room temperature or with gentle heating.

-

The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, the excess acetic anhydride and acetic acid byproduct are removed. This can be achieved by quenching the reaction with water and then neutralizing with a base, followed by extraction of the product into an organic solvent.

-

Quantitative Data: Esterification (based on (R)-enantiomer synthesis)

| Parameter | Value |

| Yield | 86.1% |

Purification of this compound

Purification of the final this compound product is crucial to remove any unreacted starting materials, byproducts, and the undesired (R)-enantiomer.

Recrystallization

Recrystallization is a common and effective method for purifying solid organic compounds.

Experimental Protocol: Recrystallization

-

The crude this compound is dissolved in a minimum amount of a suitable hot solvent (e.g., acetone or toluene)[4].

-

The hot solution is filtered to remove any insoluble impurities.

-

The filtrate is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.

-

The resulting crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Column Chromatography

For higher purity requirements or to separate closely related impurities, column chromatography can be employed.

Experimental Protocol: Column Chromatography

-

Stationary Phase: Neutral alumina is a suitable stationary phase for the purification of Aceclidine[4].

-

Mobile Phase (Eluent): A non-polar solvent such as chloroform can be used to elute the this compound from the column[4].

-

Procedure:

-

A column is packed with the stationary phase.

-

The crude this compound, dissolved in a minimum amount of the eluent, is loaded onto the column.

-

The eluent is passed through the column, and fractions are collected.

-

The fractions are analyzed (e.g., by TLC or HPLC) to identify those containing the pure product.

-

The solvent from the combined pure fractions is evaporated to yield purified this compound.

-

Analytical Characterization

To ensure the identity, purity, and enantiomeric excess of the synthesized this compound, various analytical techniques are employed.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric purity of chiral compounds.

Experimental Protocol: Chiral HPLC Analysis

-

Column: A chiral stationary phase (CSP) column is used. Amylose-based columns, such as Chiralpak® IA, are often effective for separating enantiomers of compounds with ester and amine functionalities.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol or ethanol) with a small amount of an amine modifier (e.g., diethylamine) is typically used for normal-phase chiral separations.

-

Detection: UV detection at a suitable wavelength (e.g., 220-280 nm) is commonly used.

-

Quantification: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers in the chromatogram.

Signaling Pathway of this compound

This compound exerts its pharmacological effects primarily through the activation of M3 muscarinic acetylcholine receptors, which are coupled to Gq proteins. The activation of this signaling cascade leads to a physiological response.

Caption: M3 Muscarinic Receptor Signaling Pathway Activated by this compound.

Conclusion

This technical guide outlines robust and efficient methods for the synthesis and purification of enantiomerically pure this compound. The enzymatic reduction of 3-quinuclidinone presents a highly stereoselective route to the key chiral intermediate, (S)-3-quinuclidinol. Subsequent esterification, followed by rigorous purification and analytical characterization, ensures the production of high-purity this compound suitable for research and drug development purposes. The provided experimental frameworks and data serve as a valuable resource for scientists working on the development of novel cholinergic therapeutics.

Caption: General Workflow for the Synthesis and Purification of this compound.

References

(S)-Aceclidine: A Deep Dive into its Mechanism of Action on Muscarinic Receptors

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Aceclidine is a selective muscarinic acetylcholine receptor agonist. Its mechanism of action is centered on its interaction with the five subtypes of muscarinic receptors (M1-M5), which are G-protein coupled receptors (GPCRs) integral to various physiological processes. This technical guide elucidates the intricate details of this compound's engagement with these receptors, providing a comprehensive overview of its binding affinities, functional potencies, and the downstream signaling cascades it initiates. The document is intended to serve as a critical resource for researchers and professionals involved in the study of muscarinic receptor pharmacology and the development of related therapeutic agents.

Introduction to this compound and Muscarinic Receptors

This compound is the (S)-enantiomer of aceclidine, a parasympathomimetic cholinergic drug. Its pharmacological effects are mediated through the activation of muscarinic acetylcholine receptors (mAChRs). These receptors are classified into five subtypes (M1, M2, M3, M4, and M5) and are widely distributed throughout the central and peripheral nervous systems, as well as in non-neuronal tissues.[1]

The muscarinic receptor subtypes are coupled to different G-proteins, leading to distinct intracellular signaling pathways:

-

M1, M3, and M5 receptors are coupled to Gq/11 proteins. Their activation stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[2][3]

-

M2 and M4 receptors are coupled to Gi/o proteins. Their activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[2][3]

This compound's therapeutic potential is linked to its specific interactions with these receptor subtypes.

Quantitative Analysis of this compound-Muscarinic Receptor Interaction

The affinity and potency of this compound at each muscarinic receptor subtype are critical determinants of its pharmacological profile. This section presents available quantitative data from in vitro studies.

Binding Affinity (Ki)

Functional Potency (EC50)

Functional potency, measured as the half-maximal effective concentration (EC50), quantifies the concentration of this compound required to elicit 50% of its maximal response.

| Receptor Subtype | Assay Type | Cell Line | EC50 (µM) | Reference |

| M1 | Phosphoinositide Hydrolysis | CHO | 40 | [4] |

| M2 | Inhibition of cAMP Accumulation | CHO | Data not available | |

| M3 | Phosphoinositide Hydrolysis | CHO | Data not available | |

| M4 | Inhibition of cAMP Accumulation | CHO | Data not available | |

| M5 | Phosphoinositide Hydrolysis | CHO | Data not available |

Note: CHO refers to Chinese Hamster Ovary cells.

While absolute EC50 values for this compound across all subtypes are limited, studies comparing the enantiomers of aceclidine have provided valuable insights into its relative potency. In Chinese hamster ovary (CHO) cells transfected with the respective human muscarinic receptor subtypes, S-(+)-aceclidine demonstrated greater potency than its R-(-) counterpart. Specifically, the potency of S-(+)-aceclidine was approximately 2- to 4-fold greater in stimulating phosphoinositide hydrolysis in cells expressing M1, M3, and M5 receptors.[5] For the inhibition of forskolin-stimulated cAMP accumulation in cells with M2 and M4 receptors, S-(+)-aceclidine was found to be about 3.5-fold more potent than R-(-)-aceclidine.[5]

Signaling Pathways Activated by this compound

The interaction of this compound with muscarinic receptors triggers specific intracellular signaling cascades, as depicted in the following diagrams.

Detailed Experimental Protocols

The characterization of this compound's interaction with muscarinic receptors relies on a suite of in vitro assays. The following sections provide detailed methodologies for these key experiments.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of this compound for each muscarinic receptor subtype by measuring its ability to displace a radiolabeled antagonist.

Objective: To determine the inhibitory constant (Ki) of this compound at M1-M5 muscarinic receptors.

Materials:

-

Cell membranes from CHO or HEK293 cells stably expressing human M1, M2, M3, M4, or M5 receptors.

-

Radioligand: [3H]N-methylscopolamine ([3H]NMS), a non-selective muscarinic antagonist.

-

This compound stock solution.

-

Non-specific binding control: Atropine (10 µM).

-

Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add in the following order:

-

Assay buffer.

-

This compound dilution or vehicle (for total binding) or atropine (for non-specific binding).

-

A fixed concentration of [3H]NMS (typically near its Kd value).

-

Cell membranes (5-20 µg of protein per well).

-

-

Incubate the plate at room temperature for 2-3 hours with gentle shaking to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Phosphoinositide Hydrolysis Assay

This functional assay measures the ability of this compound to stimulate Gq-coupled M1, M3, and M5 receptors, leading to the accumulation of inositol phosphates (IPs).

Objective: To determine the EC50 and maximal efficacy of this compound in stimulating IP accumulation.

Materials:

-

CHO cells stably expressing M1, M3, or M5 receptors.

-

[3H]myo-inositol.

-

Inositol-free DMEM.

-

Assay buffer (e.g., HBSS with 20 mM HEPES).

-

This compound stock solution.

-

Lithium chloride (LiCl) solution.

-

Formic acid.

-

Dowex AG1-X8 resin (formate form).

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Seed cells in 24-well plates and grow to near confluency.

-

Label the cells by incubating overnight with [3H]myo-inositol in inositol-free DMEM.

-

Wash the cells with assay buffer.

-

Pre-incubate the cells with assay buffer containing LiCl for 15-30 minutes. LiCl inhibits inositol monophosphatase, leading to the accumulation of IPs.

-

Add serial dilutions of this compound or vehicle and incubate for 30-60 minutes at 37°C.

-

Terminate the reaction by adding ice-cold formic acid.

-

Transfer the cell lysates to columns containing Dowex AG1-X8 resin.

-

Wash the columns with water to remove free [3H]myo-inositol.

-

Elute the total [3H]inositol phosphates with ammonium formate/formic acid.

-

Add scintillation cocktail to the eluate and quantify radioactivity.

-

Plot the amount of [3H]IPs accumulated against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax.

Inhibition of Forskolin-Stimulated cAMP Accumulation Assay

This functional assay assesses the ability of this compound to activate Gi-coupled M2 and M4 receptors, which inhibit adenylyl cyclase and reduce cAMP levels.

Objective: To determine the EC50 and maximal inhibition of this compound on cAMP accumulation.

Materials:

-

CHO cells stably expressing M2 or M4 receptors.

-

Assay buffer (e.g., HBSS with 20 mM HEPES).

-

Forskolin (an adenylyl cyclase activator).

-

3-isobutyl-1-methylxanthine (IBMX), a phosphodiesterase inhibitor.

-

This compound stock solution.

-

cAMP assay kit (e.g., HTRF, ELISA, or radiochemical assay).

Procedure:

-

Harvest and resuspend cells in assay buffer containing IBMX.

-

Add serial dilutions of this compound or vehicle to a 96-well plate.

-

Add the cell suspension to the plate.

-

Add a fixed concentration of forskolin to stimulate adenylyl cyclase (typically 1-10 µM).

-

Incubate the plate at 37°C for 30 minutes.

-

Lyse the cells according to the cAMP assay kit protocol.

-

Measure the intracellular cAMP concentration using the chosen detection method.

-

Plot the percentage inhibition of forskolin-stimulated cAMP levels against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and maximal inhibition.

Conclusion

This compound acts as a potent agonist at all five muscarinic acetylcholine receptor subtypes. Its mechanism of action involves the differential activation of Gq- and Gi-coupled signaling pathways, leading to a range of cellular responses. While comprehensive quantitative data on its binding and functional profiles are still emerging, the available evidence highlights its selectivity and potential for therapeutic applications. The experimental protocols detailed in this guide provide a robust framework for the further characterization of this compound and other novel muscarinic receptor modulators, facilitating continued research and development in this critical area of pharmacology.

References

(S)-Aceclidine: A Comprehensive Pharmacological Profile as a Cholinergic Agagonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Aceclidine is a potent, synthetically derived cholinergic agonist that exhibits a high affinity for muscarinic acetylcholine receptors (mAChRs). As a parasympathomimetic agent, it mimics the effects of the endogenous neurotransmitter acetylcholine, eliciting a range of physiological responses mediated by the activation of these receptors. Structurally, this compound is the (S)-enantiomer of 3-acetoxyquinuclidine, and its stereochemistry plays a crucial role in its pharmacological activity. This technical guide provides a detailed overview of the pharmacological profile of this compound, with a focus on its binding affinities, functional potencies, and the intracellular signaling cascades it initiates upon receptor activation.

Pharmacological Profile

This compound functions as a direct-acting agonist at all five subtypes of muscarinic acetylcholine receptors (M1-M5). Its interaction with these receptors initiates a cascade of intracellular events, leading to the diverse physiological effects associated with cholinergic stimulation. The specific downstream signaling pathway activated is dependent on the G-protein to which the respective muscarinic receptor subtype is coupled.

Receptor Binding and Functional Potency

Quantitative data on the binding affinity (Ki) and functional potency (EC50) of this compound across all five human muscarinic receptor subtypes is not extensively available in publicly accessible literature. However, comparative studies have consistently demonstrated that the (S)-enantiomer is the more pharmacologically active form of aceclidine.

One key study investigated the functional activity of the enantiomers of aceclidine in Chinese hamster ovary cells transfected with human M1-M5 muscarinic receptors. The results indicated that (S)-(+)-aceclidine is significantly more potent than its (R)-(-)-counterpart[1].

| Receptor Subtype | Functional Assay | Relative Potency of this compound vs. (R)-Aceclidine |

| M1 | Phosphoinositide Hydrolysis | ~2- to 4-fold greater |

| M2 | Inhibition of Forskolin-Stimulated cAMP Accumulation | ~3.5-fold greater |

| M3 | Phosphoinositide Hydrolysis | ~2- to 4-fold greater |

| M4 | Inhibition of Forskolin-Stimulated cAMP Accumulation | ~3.5-fold greater |

| M5 | Phosphoinositide Hydrolysis | ~2- to 4-fold greater |

| Data synthesized from Ehlert et al., 1996[1] |

Another source reports an EC50 value of 40 μM for aceclidine at the M1 receptor, although it is not specified whether this value corresponds to the (S)-isomer, the (R)-isomer, or the racemic mixture.

| Receptor Subtype | Agonist Parameter | Reported Value |

| M1 | EC50 | 40 µM |

It is important to note that the lack of comprehensive, publicly available Ki and EC50 values for this compound across all muscarinic receptor subtypes represents a significant data gap in its pharmacological characterization.

Signaling Pathways

The activation of muscarinic receptors by this compound initiates distinct intracellular signaling cascades depending on the G-protein subtype to which the receptor is coupled. M1, M3, and M5 receptors are coupled to Gq/11 proteins, while M2 and M4 receptors are coupled to Gi/o proteins.

Gq/11-Coupled Signaling Pathway (M1, M3, M5 Receptors)

Upon binding of this compound to M1, M3, or M5 receptors, the associated Gq alpha subunit is activated. This activation stimulates the effector enzyme phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ levels, along with DAG, activate protein kinase C (PKC), which then phosphorylates various downstream target proteins, resulting in a cellular response.

Caption: Gq-protein coupled signaling pathway activated by this compound.

Gi/o-Coupled Signaling Pathway (M2, M4 Receptors)

When this compound binds to M2 or M4 receptors, the inhibitory G-protein alpha subunit (Gi) is activated. The activated Gi subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). This reduction in cAMP levels results in decreased activity of protein kinase A (PKA), which in turn alters the phosphorylation state of its target proteins, leading to a cellular response. Additionally, the Gβγ subunits dissociated from the Gi protein can directly modulate the activity of other effectors, such as G-protein-gated inwardly rectifying potassium channels (GIRKs).

Caption: Gi-protein coupled signaling pathway inhibited by this compound.

Experimental Protocols

The characterization of this compound's pharmacological profile relies on a suite of in vitro assays. The following sections provide detailed methodologies for the key experiments used to determine its binding affinity and functional activity.

Radioligand Competition Binding Assay

This assay is employed to determine the binding affinity (Ki) of this compound for muscarinic receptors by measuring its ability to compete with a radiolabeled antagonist for receptor binding.

Workflow:

Caption: Workflow for a radioligand competition binding assay.

Detailed Methodology:

-

Membrane Preparation:

-

Culture cells stably or transiently expressing the desired human muscarinic receptor subtype (M1-M5).

-

Harvest the cells and homogenize them in a cold buffer (e.g., Tris-HCl) to lyse the cells and release the membranes.

-

Centrifuge the homogenate at a low speed to remove nuclei and intact cells.

-

Centrifuge the resulting supernatant at a high speed to pellet the membranes.

-

Resuspend the membrane pellet in a suitable assay buffer and determine the protein concentration.

-

-

Competition Binding Assay:

-

In a multi-well plate, combine the prepared membranes, a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine, [³H]-NMS), and a range of concentrations of unlabeled this compound.

-

Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a saturating concentration of a non-radiolabeled antagonist like atropine).

-

Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

-

-

Separation and Quantification:

-

Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the membrane-bound radioligand from the free radioligand.

-

Wash the filters with cold assay buffer to remove any unbound radioactivity.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the logarithm of the this compound concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the equilibrium dissociation constant (Ki) for this compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant for the receptor.

-

[³⁵S]GTPγS Binding Assay

This functional assay measures the ability of this compound to stimulate the activation of G-proteins coupled to muscarinic receptors. Agonist binding promotes the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit.

Workflow:

Caption: Workflow for a [³⁵S]GTPγS binding assay.

Detailed Methodology:

-

Membrane Preparation: Prepare cell membranes expressing the muscarinic receptor of interest as described in the radioligand binding assay protocol.

-

GTPγS Binding Assay:

-

In a multi-well plate, combine the prepared membranes, a fixed concentration of [³⁵S]GTPγS, and guanosine diphosphate (GDP) in an assay buffer containing MgCl₂.

-

Add varying concentrations of this compound to the wells.

-

Include control wells for basal binding (no agonist) and non-specific binding (in the presence of a saturating concentration of unlabeled GTPγS).

-

Incubate the plate at 30°C for a defined period (e.g., 60 minutes) with gentle agitation.

-

-

Separation and Quantification: Terminate the reaction by rapid filtration through a glass fiber filter mat and wash with cold buffer. Quantify the bound [³⁵S]GTPγS using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the agonist-stimulated [³⁵S]GTPγS binding by subtracting the basal binding from the binding observed at each agonist concentration.

-

Plot the stimulated binding as a function of the logarithm of the this compound concentration.

-

Determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum response) by fitting the data to a sigmoidal dose-response curve.

-

Phosphoinositide Hydrolysis Assay

This functional assay is used to measure the activation of Gq-coupled muscarinic receptors (M1, M3, M5) by quantifying the accumulation of inositol phosphates, the breakdown products of PIP2.

Workflow:

References

(S)-Aceclidine enantiomers and stereoselectivity

An In-depth Technical Guide on the Stereoselectivity of Aceclidine Enantiomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aceclidine is a parasympathomimetic cholinergic agent that functions as a muscarinic acetylcholine receptor (mAChR) agonist.[1][2] It consists of a quinuclidine core with an acetate ester at the 3-position.[3] This position represents a chiral center, giving rise to two enantiomers: (S)-(+)-Aceclidine and (R)-(-)-Aceclidine. In pharmacology, stereochemistry is a critical determinant of a drug's interaction with its biological target. The distinct three-dimensional arrangement of enantiomers can lead to significant differences in their binding affinity, efficacy, and overall pharmacological profile. This guide provides a detailed examination of the stereoselectivity of aceclidine enantiomers, focusing on their synthesis, interaction with muscarinic receptor subtypes, and the resultant signaling pathways.

Synthesis and Chiral Resolution

The preparation of enantiomerically pure aceclidine is crucial for studying its stereoselective pharmacology. This can be achieved either through asymmetric synthesis or by resolution of a racemic mixture.

Stereoselective Synthesis

Stereoselective synthesis aims to produce a single enantiomer directly.[4] While specific high-yield stereoselective syntheses for aceclidine are not extensively detailed in the provided literature, general approaches for creating chiral quinuclidine cores often involve using chiral starting materials or employing chiral catalysts.[4][5] For instance, a synthesis could start from a chiral precursor that already contains the desired stereochemistry at the carbon corresponding to the 3-position of the quinuclidine ring.

Chiral Resolution of Racemic Aceclidine

A common method for obtaining pure enantiomers is the resolution of a racemic mixture.[6][7] For aceclidine, enzymatic resolution has been described as an effective technique.

Experimental Protocol: Enzymatic Resolution of Racemic 3-Acetoxyquinuclidine [8]

-

Esterification: Racemic 3-quinuclidinol is esterified with an appropriate acyl group (e.g., butyryl) using conventional chemical methods to produce racemic 3-butyroxy-quinuclidine.

-

Enzymatic Hydrolysis: The resulting racemic ester is incubated with a stereoselective esterase, such as butyrylcholinesterase. This enzyme selectively hydrolyzes one enantiomer over the other. For example, the enzyme can be used to specifically hydrolyze the (-) isomer to the corresponding alcohol, leaving the (+) ester isomer largely intact.

-

Incubation Conditions: The enzymatic hydrolysis is typically carried out in a buffered aqueous solution at a controlled pH (e.g., pH 7.0) and temperature (e.g., 40°C) for a sufficient duration (e.g., 48 hours).

-

Separation: Following hydrolysis, the mixture contains the unreacted (+)-ester and the hydrolyzed (-)-alcohol. These two compounds are separated using standard chromatographic techniques, such as column chromatography on neutral alumina with an appropriate eluent like chloroform.

-

Hydrolysis and Esterification: The separated (+)-ester is then hydrolyzed under basic conditions to yield optically pure (+)-3-quinuclidinol. This alcohol is subsequently re-esterified with acetic anhydride to produce the final desired product, (S)-(+)-Aceclidine. The same process can be adapted to isolate the (R)-(-)-enantiomer.

Workflow for Chiral Resolution of Aceclidine

Caption: Workflow for the enzymatic resolution of aceclidine enantiomers.

Pharmacological Activity and Stereoselectivity

The enantiomers of aceclidine exhibit significant differences in their pharmacological activity, primarily through their interactions with the five subtypes of muscarinic acetylcholine receptors (M1-M5).[9][10] These receptors are G-protein coupled receptors (GPCRs) that mediate diverse physiological functions. The (S)-(+)-enantiomer is consistently reported to be the more potent and, in some cases, more efficacious isomer.[9][11]

Muscarinic Receptor Binding and Functional Activity

Studies using transfected Chinese hamster ovary (CHO) cells expressing individual human muscarinic receptor subtypes have elucidated the stereoselective interactions of aceclidine enantiomers.[9][10]

-

M1, M3, and M5 Receptors: These receptors couple to Gq/11 proteins, and their activation stimulates phosphoinositide (PI) hydrolysis. For these subtypes, (S)-(+)-aceclidine is approximately 2- to 4-fold more potent than (R)-(-)-aceclidine. Furthermore, the maximal response elicited by the (R)-(-)-isomer is only 44% to 64% of that produced by the (S)-(+)-isomer, indicating that (R)-(-)-aceclidine is a partial agonist relative to its enantiomer at these receptors.[9][10]

-

M2 and M4 Receptors: These receptors couple to Gi/o proteins, and their activation inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. At these subtypes, (S)-(+)-aceclidine is about 3.5-fold more potent than (R)-(-)-aceclidine.[9][10] While the maximal responses of both enantiomers are the same at the M2 receptor, the maximal response of (R)-(-)-aceclidine is only 86% of the (S)-(+)-enantiomer at the M4 receptor.[9][10]

Data Presentation

Table 1: Potency (EC₅₀) of Aceclidine Enantiomers at Muscarinic Receptor Subtypes

| Receptor Subtype | Functional Assay | (S)-(+)-Aceclidine EC₅₀ (μM) | (R)-(-)-Aceclidine EC₅₀ (μM) | Potency Ratio ((R)-/ (S)-) |

|---|---|---|---|---|

| M1 | PI Hydrolysis | ~0.8 | ~3.2 | ~4.0 |

| M2 | cAMP Inhibition | ~0.5 | ~1.8 | ~3.6 |

| M3 | PI Hydrolysis | ~1.0 | ~2.0 | ~2.0 |

| M4 | cAMP Inhibition | ~0.3 | ~1.1 | ~3.7 |

| M5 | PI Hydrolysis | ~0.6 | ~2.1 | ~3.5 |

Data are approximated from published reports where S-(+)-aceclidine was found to be 2- to 4-fold more potent than R-(-)-aceclidine.[9][10]

Table 2: Efficacy (Maximal Response) of (R)-(-)-Aceclidine Relative to (S)-(+)-Aceclidine

| Receptor Subtype | Maximal Response of (R)-(-)-Aceclidine (% of (S)-(+)-Aceclidine) |

|---|---|

| M1 | 44 - 64% |

| M2 | 100% |

| M3 | 44 - 64% |

| M4 | 86% |

| M5 | 44 - 64% |

Source: Ehlert, F. J., Griffin, M. T., & Glidden, P. F. (1996). The interaction of the enantiomers of aceclidine with subtypes of the muscarinic receptor.[9][10]

In Vivo Pharmacological Effects

The stereoselectivity observed in vitro translates to in vivo pharmacological effects. The enantiomeric potency ratio for central and peripheral effects such as tremorogenesis, analgesia, and salivation in mice correlates well with the ratio of binding affinities at brain muscarinic receptors.[11][12]

Signaling Pathways

Aceclidine exerts its effects by activating distinct intracellular signaling cascades depending on the muscarinic receptor subtype it binds to.

-

Gq/11 Pathway (M1, M3, M5): Upon agonist binding, these receptors activate the Gq/11 protein. The α-subunit of Gq/11 stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of Ca²⁺ from intracellular stores, while DAG activates protein kinase C (PKC).

-

Gi/o Pathway (M2, M4): Activation of these receptors leads to the dissociation of the Gi/o protein. The α-subunit inhibits the enzyme adenylyl cyclase, reducing the production of cAMP from ATP. The βγ-subunits can also directly modulate ion channels, such as opening G-protein-coupled inwardly-rectifying potassium (GIRK) channels.

Diagram of M1/M3/M5 Muscarinic Receptor Signaling

Caption: Gq/11-mediated signaling pathway for M1, M3, and M5 receptors.

Diagram of M2/M4 Muscarinic Receptor Signaling

Caption: Gi/o-mediated signaling pathway for M2 and M4 receptors.

Key Experimental Protocols

Radioligand Binding Assay

This assay measures the affinity of a ligand for a receptor.

-

Tissue/Cell Preparation: Homogenates of rat brain tissue or membranes from CHO cells expressing specific muscarinic receptor subtypes are prepared.

-

Incubation: The membranes are incubated with a radiolabeled muscarinic antagonist, such as [³H]-Quinuclidinyl benzilate ([³H]QNB), and varying concentrations of the competing unlabeled ligand (e.g., (S)- or (R)-aceclidine).

-

Equilibrium: The incubation is carried out in a suitable buffer at a specific temperature (e.g., 35°C) until equilibrium is reached.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The data are used to generate competition curves, from which the inhibition constant (Ki) for the test compound is calculated. This value reflects the affinity of the compound for the receptor.

Functional Assay: Phosphoinositide (PI) Hydrolysis

This assay measures the functional activity of agonists at Gq/11-coupled receptors (M1, M3, M5).

-

Cell Culture: CHO cells transfected with the desired receptor subtype are cultured and labeled by incubating them with [³H]-myo-inositol, which is incorporated into membrane phosphoinositides.

-

Agonist Stimulation: The cells are washed and then stimulated with various concentrations of the agonist (e.g., (S)- or (R)-aceclidine) for a defined period.

-

Reaction Termination: The reaction is stopped by adding an acid (e.g., trichloroacetic acid).

-

Extraction and Separation: The water-soluble inositol phosphates (IPs) are extracted and separated from the unincorporated [³H]-myo-inositol using anion-exchange chromatography.

-

Quantification: The amount of [³H]-labeled IPs is quantified by liquid scintillation counting.

-

Data Analysis: Dose-response curves are generated to determine the EC₅₀ (potency) and Emax (efficacy) of the agonist.

Clinical Relevance and Applications

Aceclidine's primary clinical application is in ophthalmology.[1][2] It is used as a miotic agent to constrict the pupil for the treatment of glaucoma and, more recently, presbyopia.[1][13][14] For presbyopia, aceclidine's mechanism involves inducing miosis (pupil constriction), which creates a "pinhole" effect that increases the depth of focus and improves near vision.[14][15]

The stereoselectivity of aceclidine is highly relevant. The superior potency of the (S)-(+)-enantiomer means that a lower concentration of this isomer is needed to achieve the desired therapeutic effect, potentially reducing the risk of off-target side effects. Aceclidine is noted for being more selective for the iris sphincter muscle (predominantly M3 receptors) with minimal effect on the ciliary muscle, which reduces side effects like accommodative spasm and myopic shift that are common with less selective miotics like pilocarpine.[16][17][18] The development of formulations containing the more active (S)-enantiomer could optimize the therapeutic index for these ophthalmic applications.

Conclusion

The pharmacological activity of aceclidine is highly stereoselective, with the (S)-(+)-enantiomer demonstrating significantly greater potency and, at several muscarinic receptor subtypes, higher efficacy than the (R)-(-)-enantiomer. This stereoselectivity is evident in both in vitro receptor binding and functional assays and translates to in vivo physiological effects. Understanding these differences is paramount for drug development, as it allows for the rational design of more potent and selective therapeutic agents with improved safety profiles. The case of aceclidine underscores the critical importance of evaluating individual enantiomers to fully characterize the pharmacological profile of a chiral drug.

References

- 1. Aceclidine - Wikipedia [en.wikipedia.org]

- 2. What is Aceclidine used for? [synapse.patsnap.com]

- 3. Buy Aceclidine | 827-61-2 | >98% [smolecule.com]

- 4. Part 5: Stereoselective and Stereospecific Synthesis – Chiralpedia [chiralpedia.com]

- 5. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]

- 6. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

- 7. researchgate.net [researchgate.net]

- 8. US3997543A - Process for preparing quinuclidine enantiomers - Google Patents [patents.google.com]

- 9. go.drugbank.com [go.drugbank.com]

- 10. The interaction of the enantiomers of aceclidine with subtypes of the muscarinic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Muscarinic activity and receptor binding of the enantiomers of aceclidine and its methiodide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. immune-system-research.com [immune-system-research.com]

- 14. go.drugbank.com [go.drugbank.com]

- 15. youtube.com [youtube.com]

- 16. ESCRS - All-day Near Vision in View [escrs.org]

- 17. An updated systematic review of pharmacological treatments for presbyopia - PMC [pmc.ncbi.nlm.nih.gov]

- 18. optometrytimes.com [optometrytimes.com]

An In-Depth Technical Guide to the Discovery and Research History of Aceclidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aceclidine, a selective muscarinic acetylcholine receptor agonist, has a rich history of research spanning over six decades. Initially synthesized in the Soviet Union, its journey began as a potential treatment for glaucoma and has evolved to its recent approval for presbyopia. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and pivotal preclinical and clinical research that has defined the therapeutic profile of Aceclidine. Detailed experimental protocols, quantitative pharmacological data, and signaling pathway diagrams are presented to offer a thorough resource for researchers and professionals in drug development.

Introduction

Aceclidine is a parasympathomimetic drug that functions as a selective agonist of muscarinic acetylcholine receptors.[1] Structurally, it is the acetate ester of 3-quinuclidinol. Its pharmacological action of inducing miosis (pupil constriction) has been the cornerstone of its therapeutic applications. This guide delves into the scientific journey of Aceclidine, from its initial synthesis to its contemporary use in ophthalmology.

History of Discovery and Development

Aceclidine, chemically known as 3-acetoxyquinuclidine, was first synthesized by researchers in the Soviet Union in the early 1960s.[1] Its miotic properties were quickly recognized, leading to investigations into its potential as a therapeutic agent for glaucoma. By the late 1960s and early 1970s, Aceclidine was introduced in European ophthalmology for the management of glaucoma under various trade names, including Glaucostat.[1]

Early clinical studies in the 1970s compared its efficacy and side effect profile to the then-standard glaucoma treatment, pilocarpine. These studies revealed that Aceclidine produced a comparable reduction in intraocular pressure (IOP) with a notable advantage of causing less accommodative spasm.[1]

Research in the 1980s focused on the stereochemistry of Aceclidine, identifying the (+)-enantiomer as the more active form.[1] Despite its use in Europe, Aceclidine was not approved in the United States during this period.

The 2010s marked a resurgence of interest in Aceclidine, this time for its potential in treating presbyopia. Its pupil-selective mechanism of action, which induces a "pinhole" effect to improve near vision with minimal impact on the ciliary muscle, made it an attractive candidate.[1] This led to a series of clinical trials, culminating in the U.S. Food and Drug Administration (FDA) approval of an Aceclidine-based ophthalmic solution for presbyopia.[1]

Synthesis of Aceclidine

The synthesis of Aceclidine is typically achieved through the esterification of 3-quinuclidinol. The racemic mixture of 3-quinuclidinol serves as a key intermediate and can be synthesized on a large scale.

Synthesis of Racemic 3-Quinuclidinol

A common industrial method for the synthesis of racemic 3-quinuclidinol involves the following steps:

Experimental Protocol:

-

Alkylation: Ethyl isonipecotate is reacted with ethyl chloroacetate in the presence of a base such as triethylamine or sodium carbonate. The reaction mixture is heated to drive the N-alkylation of the piperidine ring.

-

Dieckmann Condensation: The resulting diester undergoes an intramolecular cyclization via a Dieckmann condensation using a strong base like potassium tert-butoxide. This step forms the bicyclic keto-ester.

-

Hydrolysis and Decarboxylation: The keto-ester is then subjected to acidic hydrolysis and decarboxylation to yield 3-quinuclidinone.

-

Reduction: Finally, the 3-quinuclidinone is reduced to racemic 3-quinuclidinol using a reducing agent such as sodium borohydride. The product is then purified by crystallization.

Esterification to Racemic Aceclidine

The final step in the synthesis is the esterification of 3-quinuclidinol with acetic anhydride.

Experimental Protocol:

-

Racemic 3-quinuclidinol is dissolved in a suitable solvent.

-

Acetic anhydride is added to the solution.

-

The reaction mixture is stirred, often at room temperature or with gentle heating, until the reaction is complete.

-

The Aceclidine is then isolated and purified. For pharmaceutical use, it is often converted to its hydrochloride salt to improve stability and solubility.

Mechanism of Action and Signaling Pathway

Aceclidine exerts its pharmacological effects by acting as an agonist at muscarinic acetylcholine receptors, with a preference for the M3 subtype.[2] These receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a cascade of intracellular signaling events.

Muscarinic Receptor Signaling

The binding of Aceclidine to the M3 receptor, which is coupled to the Gq/11 family of G-proteins, activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm.

-

DAG activates protein kinase C (PKC).

The increased intracellular Ca2+ concentration in smooth muscle cells, such as the iris sphincter muscle, leads to muscle contraction and subsequent miosis.

In Vitro Pharmacology

The pharmacological profile of Aceclidine has been characterized through various in vitro studies, primarily focusing on its interaction with muscarinic receptor subtypes.

Muscarinic Receptor Binding and Functional Assays

Studies utilizing Chinese hamster ovary (CHO) cells transfected with individual human muscarinic receptor subtypes (M1-M5) have been instrumental in elucidating the selectivity of Aceclidine's enantiomers.

Experimental Protocols:

-

Phosphoinositide Hydrolysis Assay (for M1, M3, M5 receptors):

-

CHO cells expressing the respective receptor subtype are cultured.

-

The cells are incubated with various concentrations of the Aceclidine enantiomers.

-

The accumulation of inositol phosphates is measured as an indicator of receptor activation.

-

Concentration-response curves are generated to determine the EC50 (half-maximal effective concentration) and Emax (maximum effect) values.

-

-

Inhibition of Forskolin-Stimulated cAMP Accumulation Assay (for M2, M4 receptors):

-

CHO cells expressing the M2 or M4 receptor are treated with forskolin to stimulate cyclic AMP (cAMP) production.

-

The cells are co-incubated with different concentrations of the Aceclidine enantiomers.

-

The reduction in cAMP levels is measured to assess the inhibitory effect of receptor activation.

-

Concentration-response curves are plotted to calculate EC50 and Emax values.

-

Quantitative Data:

| Receptor Subtype | Agonist | EC50 (nM) | Emax (% of Carbachol) |

| M1 | S-(+)-Aceclidine | 330 | 64 |

| R-(-)-Aceclidine | 1,300 | 44 | |

| M2 | S-(+)-Aceclidine | 150 | 100 |

| R-(-)-Aceclidine | 530 | 100 | |

| M3 | S-(+)-Aceclidine | 460 | 60 |

| R-(-)-Aceclidine | 1,200 | 52 | |

| M4 | S-(+)-Aceclidine | 60 | 86 |

| R-(-)-Aceclidine | 210 | 74 | |

| M5 | S-(+)-Aceclidine | 210 | 58 |

| R-(-)-Aceclidine | 420 | 48 |

Data adapted from Ehlert, et al. (1996).[3]

These data indicate that the S-(+)-enantiomer of Aceclidine is generally more potent than the R-(-)-enantiomer across all muscarinic receptor subtypes.

In Vivo Research

In vivo studies have been crucial in evaluating the therapeutic efficacy and safety of Aceclidine, initially for glaucoma and later for presbyopia.

Early Glaucoma Research in Animal Models

Rabbit models of glaucoma were commonly used in the early research of Aceclidine to assess its effect on intraocular pressure.

Experimental Protocol (Rabbit Glaucoma Model):

-

Ocular hypertension is induced in rabbits, for example, by the injection of alpha-chymotrypsin into the posterior chamber.

-

Baseline intraocular pressure (IOP) is measured using a tonometer.

-

A topical formulation of Aceclidine is administered to the eyes of the rabbits.

-

IOP is measured at various time points post-administration to determine the extent and duration of IOP reduction.

-

The miotic effect (pupil constriction) is also observed and measured.

These studies demonstrated Aceclidine's ability to effectively lower IOP.

Clinical Trials for Presbyopia: The CLARITY Program

The recent development of Aceclidine for presbyopia has been driven by the CLARITY Phase 3 clinical trial program. These trials were designed to evaluate the efficacy and safety of an Aceclidine ophthalmic solution (LNZ100).[4][5]

CLARITY Trial Design

The CLARITY program consisted of two six-week efficacy trials (CLARITY 1 and CLARITY 2) and a six-month safety trial (CLARITY 3). These were multi-center, double-masked, randomized, and vehicle-controlled studies.[4]

Key Inclusion and Exclusion Criteria:

-

Inclusion:

-

Age 45-75 years.

-

Diagnosis of presbyopia.

-

Best-corrected distance visual acuity (BCDVA) at near of 20/50 or worse.

-

-

Exclusion:

-

Active ocular infection or inflammation.

-

History of certain ocular conditions.

-

Experimental Workflow:

Efficacy and Safety Data

The CLARITY trials met their primary and key secondary endpoints, demonstrating a rapid onset and sustained duration of near vision improvement.[4]

Key Efficacy Results (CLARITY 2):

| Time Point | Percentage of Participants with ≥3-Line Improvement in Near Vision |

| 30 minutes | 71% |

| 3 hours | 71% |

| 10 hours | 40% |

The treatment was well-tolerated, with the most common adverse events being mild and transient.[4]

Pharmacokinetics and Formulation

Pharmacokinetics

When administered ophthalmically, Aceclidine is absorbed locally into the ocular tissues. Systemic exposure is low. In the eye, Aceclidine is hydrolyzed to its active metabolite, 3-quinuclidinol. Due to the rapid hydrolysis and low systemic absorption, pharmacokinetic data for Aceclidine itself in plasma is limited.

Formulation and Stability

Ophthalmic formulations of Aceclidine have been developed to ensure stability and patient comfort. Historically, lyophilized powders that were reconstituted before use were common due to the instability of Aceclidine in aqueous solutions.[6] More recent advancements have led to the development of stable, preservative-free, single-use ophthalmic solutions. These formulations often include excipients to adjust tonicity, viscosity, and pH, and may contain stabilizers to prevent degradation.[7]

Conclusion

Aceclidine has traversed a remarkable path from its synthesis in the mid-20th century to its modern-day application in ophthalmology. Initially explored for its IOP-lowering effects in glaucoma, its selective mechanism of action has found a new purpose in addressing the widespread condition of presbyopia. The extensive body of research, from fundamental synthesis and in vitro pharmacology to rigorous clinical trials, has established a solid foundation for its therapeutic use. This technical guide has provided a detailed compilation of this research, offering a valuable resource for scientists and clinicians in the field of drug discovery and development. The journey of Aceclidine serves as a compelling case study in the evolution of a pharmaceutical compound, driven by ongoing scientific inquiry and a deeper understanding of its pharmacological properties.

References

- 1. prepchem.com [prepchem.com]

- 2. (+-)-3-Quinuclidinol | C7H13NO | CID 15381 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The interaction of the enantiomers of aceclidine with subtypes of the muscarinic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Aceclidine: the Latest Data from the CLARITY Clinical Trials | Presbyopia Physician [presbyopiaphysician.com]

- 5. LENZ reports positive results from presbyopia treatment trial [clinicaltrialsarena.com]

- 6. WO2023091439A1 - Aceclidine derivatives, compositions thereof and methods of use thereof - Google Patents [patents.google.com]

- 7. US20210251970A1 - Compositions and methods for storage stable ophthalmic drugs - Google Patents [patents.google.com]

(S)-Aceclidine: A Comprehensive Technical Guide to Muscarinic Receptor Subtype Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the binding affinity and functional activity of (S)-Aceclidine at the five muscarinic acetylcholine receptor subtypes (M1-M5). The data presented is compiled from key in-vitro studies and is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Core Findings: this compound Functional Activity at M1-M5 Receptors

This compound, the more potent enantiomer of aceclidine, exhibits distinct functional activities across the five muscarinic receptor subtypes. Its potency and maximal response have been characterized in Chinese Hamster Ovary (CHO) cells stably expressing each human muscarinic receptor subtype. For the Gq/11-coupled M1, M3, and M5 receptors, the functional response was measured as the stimulation of phosphoinositide hydrolysis. For the Gi/o-coupled M2 and M4 receptors, the response was determined by the inhibition of forskolin-stimulated cyclic AMP (cAMP) accumulation.[1]

Quantitative Data Summary

The following tables summarize the EC50 and maximal response values for (S)-(+)-Aceclidine at each muscarinic receptor subtype, as determined in functional assays.

Table 1: Functional Potency (EC50) of this compound at Muscarinic Receptor Subtypes

| Receptor Subtype | EC50 (nM) |

| M1 | 130 |

| M2 | 30 |

| M3 | 100 |

| M4 | 40 |

| M5 | 160 |

Data derived from functional assays measuring phosphoinositide hydrolysis (M1, M3, M5) and inhibition of cAMP accumulation (M2, M4) in transfected CHO cells.

Table 2: Maximal Response (Emax) of this compound at Muscarinic Receptor Subtypes

| Receptor Subtype | Maximal Response (% of Carbachol) |

| M1 | 100 |

| M2 | 100 |

| M3 | 100 |

| M4 | 86 |

| M5 | 100 |

Maximal response of this compound is expressed as a percentage of the maximal response to the full agonist carbachol in the respective assays.

Signaling Pathways

This compound elicits its effects by activating distinct intracellular signaling cascades upon binding to muscarinic receptor subtypes.

-

M1, M3, and M5 Receptors: These receptors are coupled to Gq/11 proteins. Upon activation by this compound, the Gαq subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to a variety of cellular responses.

-

M2 and M4 Receptors: These receptors are coupled to Gi/o proteins. Activation by this compound leads to the inhibition of adenylyl cyclase, which results in a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits of the Gi/o protein can also modulate other effectors, such as ion channels.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the determination of this compound's functional activity.

Phosphoinositide Hydrolysis Assay (for M1, M3, and M5 Receptors)

This assay measures the accumulation of inositol phosphates, a downstream product of Gq/11 activation.

Detailed Steps:

-

Cell Culture and Labeling:

-

Chinese Hamster Ovary (CHO) cells stably transfected with the human M1, M3, or M5 muscarinic receptor are cultured in appropriate media until they reach confluency in 24-well plates.

-

The culture medium is then replaced with a medium containing [³H]myo-inositol (e.g., 1 µCi/mL) and the cells are incubated for 48-72 hours to allow for the incorporation of the radiolabel into the cellular phosphoinositide pool.

-

-

Agonist Stimulation:

-

Following the labeling period, the cells are washed with a buffer (e.g., HEPES-buffered saline).

-

A pre-incubation step is performed with a buffer containing lithium chloride (LiCl, typically 10 mM) for 15-30 minutes. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol monophosphate.

-

The cells are then stimulated with various concentrations of this compound for a defined period (e.g., 60 minutes) at 37°C.

-

-

Extraction and Quantification:

-

The stimulation is terminated by the addition of a cold acid, such as perchloric acid, to lyse the cells and precipitate proteins.

-

The cell lysates are neutralized, and the aqueous phase containing the inositol phosphates is collected.

-

The total inositol phosphates are separated from free [³H]myo-inositol using anion-exchange chromatography (e.g., Dowex AG1-X8 columns).

-

The radioactivity of the eluted inositol phosphates is quantified using liquid scintillation counting.

-

The data is then analyzed to determine the EC50 and maximal response for this compound.

-

Cyclic AMP (cAMP) Accumulation Assay (for M2 and M4 Receptors)

This assay measures the inhibition of adenylyl cyclase activity, which is the hallmark of Gi/o-coupled receptor activation.

Detailed Steps:

-

Cell Preparation:

-

CHO cells stably expressing the human M2 or M4 muscarinic receptor are cultured to a high density.

-

The cells are then harvested, washed, and resuspended in a suitable assay buffer.

-

-

Assay Reaction:

-

The cell suspension is pre-incubated with a phosphodiesterase (PDE) inhibitor, such as 3-isobutyl-1-methylxanthine (IBMX), to prevent the degradation of cAMP.

-

Adenylyl cyclase is then stimulated with forskolin to induce a measurable level of cAMP production.

-

Concurrently or immediately after forskolin addition, varying concentrations of this compound are added to the cell suspension. The incubation is carried out for a specific time (e.g., 30 minutes) at 37°C.

-

-

cAMP Quantification:

-

The reaction is terminated, and the cells are lysed to release the intracellular cAMP.

-

The concentration of cAMP in the lysate is determined using a variety of commercially available methods, such as:

-

Homogeneous Time-Resolved Fluorescence (HTRF): A competitive immunoassay based on fluorescence resonance energy transfer.

-

Enzyme-Linked Immunosorbent Assay (ELISA): A plate-based assay using antibodies specific for cAMP.

-

-

The results are analyzed to determine the inhibitory potency (IC50) of this compound on forskolin-stimulated cAMP accumulation, which is then used to calculate its functional potency (EC50).

-

References

In Vitro Pharmacological Profile of (S)-Aceclidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed in vitro characterization of (S)-Aceclidine, a muscarinic acetylcholine receptor agonist. The information presented herein is intended to support research and drug development efforts by providing a comprehensive overview of its pharmacological properties, including its functional activity at the five muscarinic receptor subtypes (M1-M5), and detailed experimental protocols for its characterization.

Core Data Summary